Ethyl 2-oxooxetane-3-carboxylate
Description
Ethyl 2-oxooxetane-3-carboxylate (CAS: 183001-24-3) is a bicyclic ester featuring a four-membered oxetane ring fused with a ketone (oxo) group at position 2 and an ethyl carboxylate moiety at position 2. This compound belongs to the oxetane family, a class of strained heterocycles known for their applications in medicinal chemistry and materials science due to their unique reactivity and stability profiles . The oxetane ring imparts conformational rigidity, while the ester and ketone groups enhance its utility as a synthetic intermediate.
Properties
CAS No. |
183001-24-3 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.126 |
IUPAC Name |
ethyl 2-oxooxetane-3-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-2-9-5(7)4-3-10-6(4)8/h4H,2-3H2,1H3 |
InChI Key |
XMZIHVOMARBIST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1COC1=O |
Synonyms |
3-Oxetanecarboxylicacid,2-oxo-,ethylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Ethyl 2-oxooxetane-3-carboxylate shares structural similarities with several compounds, as indicated by computational similarity scores (Table 1). Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Similarity Score |
|---|---|---|---|---|
| This compound | 183001-24-3 | C₆H₈O₄ | Oxetane, ketone, ethyl ester | 1.00 (Reference) |
| Diethyl 2,2-bis(hydroxymethyl)malonate | 20605-01-0 | C₉H₁₆O₇ | Two esters, hydroxymethyl groups | 0.96 |
| Diethyl 2-(ethoxymethyl)malonate | 40516-46-9 | C₁₀H₁₈O₆ | Ethoxy methyl branch, two esters | 0.96 |
| Ethyl 3-aminooxetane-3-carboxylate | CID 80495289 | C₆H₁₁NO₃ | Oxetane, amino group, ethyl ester | 0.96* |
Table 1: Structural analogs of this compound . Note: The similarity score for Ethyl 3-aminooxetane-3-carboxylate is inferred based on structural alignment.
Functional Group Analysis
- This compound : The ketone (oxo) group at position 2 increases electrophilicity, making the compound reactive toward nucleophiles. The strained oxetane ring may undergo ring-opening reactions under acidic or basic conditions .
- Diethyl 2,2-bis(hydroxymethyl)malonate : The hydroxymethyl groups offer sites for further functionalization (e.g., esterification), while the malonate core provides a flexible scaffold for synthesis .
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